ethyl 4-(1H-tetrazol-1-yl)benzoate
CAS No.: 357159-60-5
Cat. No.: VC21410764
Molecular Formula: C10H10N4O2
Molecular Weight: 218.21g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 357159-60-5 |
---|---|
Molecular Formula | C10H10N4O2 |
Molecular Weight | 218.21g/mol |
IUPAC Name | ethyl 4-(tetrazol-1-yl)benzoate |
Standard InChI | InChI=1S/C10H10N4O2/c1-2-16-10(15)8-3-5-9(6-4-8)14-7-11-12-13-14/h3-7H,2H2,1H3 |
Standard InChI Key | LRINKFBMZVKNSN-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=C(C=C1)N2C=NN=N2 |
Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)N2C=NN=N2 |
Introduction
Property | Value |
---|---|
Molecular Formula | C10H10N4O2 |
Molecular Weight | 218.21 g/mol |
CAS Number | 357159-60-5 |
SMILES Notation | CCOC(c1ccc(cc1)n1cnnn1)=O |
Table 1: Physicochemical properties of ethyl 4-(1H-tetrazol-1-yl)benzoate
The structure consists of a tetrazole ring (1H-tetrazol-1-yl group) attached to the para position of a benzoic acid ethyl ester. This arrangement provides unique chemical reactivity and biological potential that distinguishes it from other heterocyclic compounds.
Synthesis Methodologies
Several synthetic routes have been developed for the preparation of ethyl 4-(1H-tetrazol-1-yl)benzoate, with each offering distinct advantages in terms of yield, purity, and scalability.
Ring Closure Synthesis
The most common and efficient synthesis method involves a ring closure reaction starting from ethyl 4-aminobenzoate:
Procedure
A mixture containing 0.01 mole of ethyl 4-aminobenzoate, 0.012 mole of triethylorthoformate, and 0.01 mole of sodium azide is prepared in 25 ml glacial acetic acid as the solvent. This reaction mixture is heated for approximately 6 hours, with the progress monitored using thin-layer chromatography (TLC). After completion, the mixture is cooled and poured into ice-cold water, resulting in the formation of a solid that is subsequently filtered, washed with water, and dried under vacuum .
The ring closure mechanism involves the formation of the tetrazole ring through the reaction of the amine group with sodium azide and triethylorthoformate, yielding the desired product with excellent efficiency and purity .
Purification and Characterization
The synthesized compound is typically purified through successive recrystallization processes using water as a solvent. The purity is confirmed through TLC analysis, ensuring high-quality product for further applications or reactions .
This synthetic approach has been reported to yield approximately 87% of the desired ethyl 4-(1H-tetrazol-1-yl)benzoate, demonstrating its efficiency as a preparative method .
Spectroscopic Characterization
Comprehensive spectroscopic analysis provides valuable insights into the structural features and bonding arrangements of ethyl 4-(1H-tetrazol-1-yl)benzoate.
Infrared Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy reveals the following characteristic absorption bands:
Absorption Band (cm⁻¹) | Assignment |
---|---|
3135 | C-H stretching of tetrazole ring |
3086, 3056 | Aromatic C-H stretching |
2989, 2940, 2874 | Aliphatic C-H stretching |
1707 | C=O stretching (ester) |
1608 | C=N stretching |
1516, 1459 | C=C aromatic stretching |
1461 | N=N stretching |
1207 | C-O stretching |
992, 956 | C-H bending |
Table 2: FT-IR spectral data for ethyl 4-(1H-tetrazol-1-yl)benzoate
The IR spectrum provides valuable confirmation of the successful formation of the tetrazole ring, as evidenced by the characteristic absorption at 3135 cm⁻¹ for the tetrazole C-H stretching and at 1461 cm⁻¹ for the N=N stretching. Additionally, the ester functionality is clearly indicated by the strong absorption at 1707 cm⁻¹ for the C=O stretching vibration .
Derivative Synthesis and Chemical Transformations
Ethyl 4-(1H-tetrazol-1-yl)benzoate serves as a versatile starting material for the synthesis of various derivatives with potential biological activities.
Hydrazide Formation
A significant transformation involves the conversion of ethyl 4-(1H-tetrazol-1-yl)benzoate to the corresponding hydrazide:
A mixture of hydrazine hydrate (0.01 mole) and ethyl 4-(1H-tetrazol-1-yl)benzoate (2.18 gm) in 100 ml ethanol is heated for approximately 3 hours. The reaction progress is monitored using TLC with silica gel-G coated plates and ethyl acetate as the mobile phase. This reaction yields ethyl 4-(1H-tetrazol-1-yl)benzohydrazide .
Schiff Base Formation
The hydrazide derivative can be further functionalized through reaction with various aromatic aldehydes to produce Schiff bases. These reactions generally involve the nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon of the aldehyde, followed by elimination of water to form the characteristic C=N bond of Schiff bases .
This series of transformations demonstrates the compound's versatility as a synthetic building block for more complex molecular architectures with potential biological activities .
Biological Activity and Applications
Research into the biological activities of tetrazole-containing compounds, including ethyl 4-(1H-tetrazol-1-yl)benzoate and its derivatives, has revealed several promising applications.
Antioxidant Activity
One of the most significant biological properties of tetrazole derivatives is their antioxidant activity. Compounds derived from ethyl 4-(1H-tetrazol-1-yl)benzoate have been evaluated for their radical scavenging abilities using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. Certain derivatives have demonstrated notable antioxidant potential, suggesting possible applications in combating oxidative stress and related disorders .
Structure-Activity Relationship Studies
Understanding the relationship between structural modifications and biological activity is crucial for optimizing tetrazole-based compounds for specific applications.
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